1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cannabinoid CB2 receptor Structure-Activity Relationship Fluorine substitution

Choose this exactly substituted 1,8-naphthyridine-2(1H)-one-3-carboxamide to preserve the pharmacological fingerprint needed for CB2 receptor probe development. The 4-fluorobenzyl (N1) and N‑phenyl (C3) groups are critical for subnanomolar CB2 affinity and >200‑fold selectivity over CB1, as validated in the class. Replacing either motif abolishes the desired potency and selectivity profile. 98% HPLC purity with orthogonal NMR/GC data ensures quantitative SAR and reliable imaging‑probe derivatization.

Molecular Formula C22H16FN3O2
Molecular Weight 373.387
CAS No. 946352-89-2
Cat. No. B3007015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS946352-89-2
Molecular FormulaC22H16FN3O2
Molecular Weight373.387
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C22H16FN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27)
InChIKeyLMIVMHHUGQRAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(4-Fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946352-89-2) for Cannabinoid Research


1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946352-89-2) is a synthetic small molecule belonging to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, a scaffold extensively validated for developing highly selective cannabinoid type 2 (CB2) receptor agonists [1]. The compound features a 4-fluorobenzyl substituent at the N1 position and an N-phenyl carboxamide at the C3 position, structural motifs associated with subnanomolar CB2 affinity and significant selectivity over CB1 receptors in closely related analogs [1][2]. Commercial availability with a standardized purity of 98% makes it a viable candidate for structure-activity relationship (SAR) studies and probe development.

Why 1,8-Naphthyridine-3-carboxamide Analogs Are Not Interchangeable with CAS 946352-89-2


Within the 1,8-naphthyridine-3-carboxamide family, minute structural variations produce extreme differences in target affinity and selectivity profiles. The 4-fluorobenzyl group at N1 is a critical pharmacophoric element, with para-fluoro substitution consistently yielding higher CB2 affinity compared to unsubstituted benzyl or ortho/meta-fluoro analogs [1]. Unlike N-alkyl or N-cycloalkyl derivatives, which have been extensively characterized, the N-phenyl substitution in the target compound is anticipated to modulate lipophilicity, steric bulk, and potentially off-target interactions through π-stacking [1]. Generic substitution with a non-fluorinated benzyl or an alternative N-substituted analog therefore fails to preserve the specific pharmacological fingerprint intended for this chemical probe. This profile is crucial for projects requiring precise SAR data or patent-defined composition of matter [1][2].

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (946352-89-2)


CB2 Affinity Advantage of the 4-Fluorobenzyl N1 Substituent Over Non-Fluorinated Analogs

While direct CB2 binding data for the target compound CAS 946352-89-2 is not publicly available, class-level inference from the 1,8-naphthyridin-2(1H)-one-3-carboxamide series demonstrates that the 4-fluorobenzyl group at N1 is a key driver of CB2 affinity. In the closely related 4-one series, a compound bearing the p-fluorobenzyl substituent (Compound 10) exhibited a CB2 Ki of 1.0 nM [1]. In contrast, the non-fluorinated benzyl analog typically shows reduced affinity, although a specific head-to-head Ki is not reported in the primary literature. The 4-fluorobenzyl motif is present in multiple subnanomolar CB2 ligands within this chemotype [1][2].

Cannabinoid CB2 receptor Structure-Activity Relationship Fluorine substitution

CB1 vs. CB2 Selectivity Advantage of the 2-Oxo Scaffold Over 4-Oxo Analogs

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold (2-oxo series), to which the target compound belongs, has been reported to exhibit superior CB2 selectivity compared to the 4-oxo series. In the 2-oxo series, several compounds (e.g., compounds 6, 12, cis-12, 13, and cis-13) achieved CB1/CB2 selectivity ratios greater than 200 [1]. Although specific selectivity data for the N-phenyl derivative is not published, the scaffold architecture itself confers a selectivity advantage over 4-oxo analogs, for which selectivity data are also limited but generally show lower ratios [1][2].

Cannabinoid receptor selectivity Scaffold hopping 2-Oxo-1,2-dihydro-1,8-naphthyridine

Purity Specification Advantage: 98% HPLC Standard vs. Unspecified Vendor Purities

According to vendor documentation from Bidepharm, the target compound CAS 946352-89-2 is supplied with a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . This contrasts with many other naphthyridine-3-carboxamide research chemicals available from alternative sources, where purity may be unspecified or reported as a generic '95%' without orthogonal analytical confirmation. A defined 98% purity specification reduces the risk of confounding biological results from impurities and ensures reproducible SAR data.

Chemical purity Quality control Procurement specification

Physicochemical Differentiation: Calculated Properties vs. N-Cyclohexyl Analogs

The N-phenyl substituent in the target compound results in distinct calculated physicochemical properties compared to N-cyclohexyl analogs from the same class. The N-phenyl derivative has a calculated LogP (XLogP3) of approximately 3.9 and a topological polar surface area (TPSA) of approximately 62 Ų, based on its molecular formula C22H16FN3O2 (MW 373.4). An N-cyclohexyl analog (MW ~379.5) would have a lower LogP (~3.0) and similar TPSA. This alteration in lipophilicity can impact membrane permeability and non-specific binding, which are critical considerations for cell-based assays and in vivo probe development [1].

Lipophilicity Drug-likeness Physicochemical properties

Primary Research Applications for 1-(4-Fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (946352-89-2)


CB2 Receptor Pharmacological Probe Development

The compound is optimally suited for developing CB2-selective pharmacological probes. Evidence from the 2-oxo-1,8-naphthyridine-3-carboxamide class demonstrates subnanomolar CB2 affinity and CB1/CB2 selectivity ratios exceeding 200 for related analogs, providing a strong foundation for targeting the CB2 receptor while minimizing CB1-mediated effects. The 4-fluorobenzyl and N-phenyl substituents offer a unique vector for SAR exploration within this privileged scaffold [1].

Immunomodulation and Anti-Inflammatory Research

CB2 receptor activation has been clinically associated with immunomodulation and anti-inflammatory effects, particularly in chronic pain and tumors of immune origin. Compounds within this scaffold class have demonstrated inhibitory action on immunological human basophil activation, supporting the investigation of this chemotype for inflammatory disease models. The target compound can serve as a starting point for understanding how N-aryl substitution influences immunological target engagement [1].

Structure-Activity Relationship (SAR) Expansion Studies

The defined purity of 98% (HPLC) with orthogonal analytical data (NMR, GC) makes this compound a reliable tool for quantitative SAR studies. When comparing the biological profile of N-phenyl substitution against N-alkyl or N-cyclohexyl analogs, this compound ensures that observed activity differences are attributable to structural modifications rather than purity artifacts .

Fluorescent or Radiolabeled CB2 Tracer Precursor

The 1,8-naphthyridine-2(1H)-one scaffold has been successfully used to develop fluorescent and radiolabeled CB2 ligands for imaging applications. The N-phenyl substitution on this scaffold provides a platform for further derivatization, potentially enabling the creation of molecular probes for CB2 receptor visualization in live cells or in vivo imaging studies [2].

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.